molecular formula C22H18BrFN4OS B2652929 9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 536981-88-1

9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2652929
CAS RN: 536981-88-1
M. Wt: 485.38
InChI Key: CMXXRTNLRFPCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C22H18BrFN4OS and its molecular weight is 485.38. The purity is usually 95%.
BenchChem offers high-quality 9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antifungal Properties : Novel quinazolinone derivatives, including those fused with [1,2,4]-triazole, [1,2,4]-triazine, and [1,2,4,5]-tetrazine rings, have been synthesized and demonstrated significant antimicrobial and antifungal activities against a variety of bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae, Bacillus subtilis, Candida albicans, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger (Pandey, Singh, Singh, & Nizamuddin, 2009).

  • Cytotoxicity Against Cancer Cells : Compounds derived from triazoloquinazolinones have been evaluated for their cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells, showing significant potential for cancer treatment (Mphahlele, Gildenhuys, & Parbhoo, 2017).

  • Antihistaminic Agents : Several studies have focused on the synthesis of triazoloquinazolinones with potential H1-antihistaminic activity. These compounds have been tested on guinea pigs for their efficacy in protecting against histamine-induced bronchospasm, suggesting their potential as new classes of H1-antihistamines with minimal sedative effects compared to traditional medications (Alagarsamy et al., 2009).

properties

IUPAC Name

9-(3-bromophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrFN4OS/c23-15-7-3-6-13(11-15)20-19-17(9-4-10-18(19)29)25-21-26-22(27-28(20)21)30-12-14-5-1-2-8-16(14)24/h1-3,5-8,11,20H,4,9-10,12H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXXRTNLRFPCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4F)N2)C5=CC(=CC=C5)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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